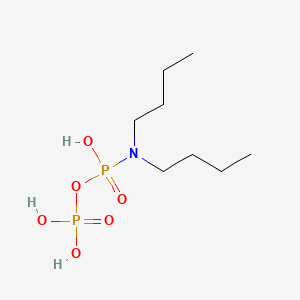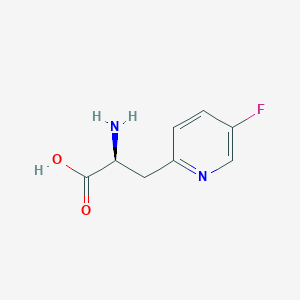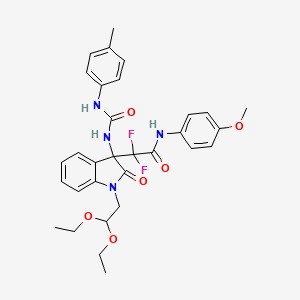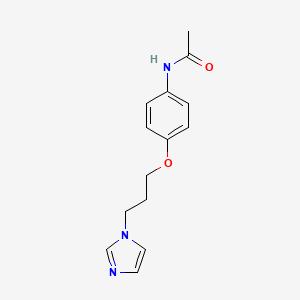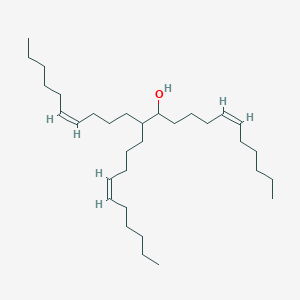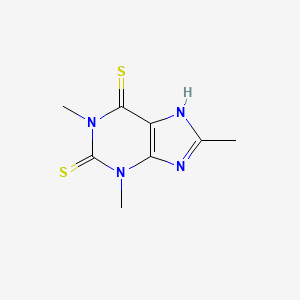
1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione is a chemical compound with the molecular formula C8H10N4O2 It is a derivative of purine, a heterocyclic aromatic organic compound
準備方法
The synthesis of 1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the methylation of purine derivatives under controlled conditions. The reaction often involves the use of methylating agents such as methyl iodide or dimethyl sulfate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale methylation processes using automated reactors. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
化学反応の分析
1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include various purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound with altered functional groups.
Substitution: The compound can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions: The reactions are often carried out in solvents such as ethanol or methanol, under controlled temperature and pressure conditions to ensure high yield and purity of the products.
科学的研究の応用
1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of various purine derivatives. It is also used in studying the reactivity and properties of purine compounds.
Biology: In biological research, the compound is used to study the effects of purine derivatives on cellular processes. It is also used in the development of biochemical assays.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various chemical products.
作用機序
The mechanism of action of 1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in purine metabolism, altering their activity and affecting cellular processes.
Pathways Involved: The compound influences pathways related to nucleotide synthesis and degradation, impacting DNA and RNA synthesis and repair mechanisms.
類似化合物との比較
1,3,8-Trimethyl-1H-purine-2,6(3H,7H)-dithione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,3,7-Trimethylxanthine (caffeine) and 1,3-Dimethylxanthine (theophylline) share structural similarities with this compound.
Uniqueness: Unlike caffeine and theophylline, this compound has unique methylation patterns and reactivity, making it valuable for specific research and industrial applications.
特性
分子式 |
C8H10N4S2 |
|---|---|
分子量 |
226.3 g/mol |
IUPAC名 |
1,3,8-trimethyl-7H-purine-2,6-dithione |
InChI |
InChI=1S/C8H10N4S2/c1-4-9-5-6(10-4)11(2)8(14)12(3)7(5)13/h1-3H3,(H,9,10) |
InChIキー |
UPXJMVIBHHLXHO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1)C(=S)N(C(=S)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)
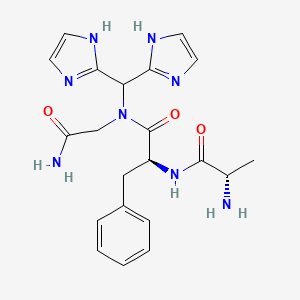
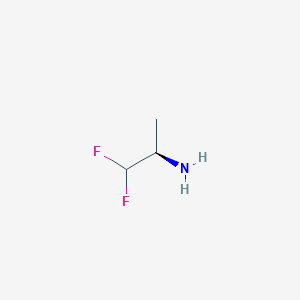

![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)
![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)
